![molecular formula C25H21N3OS B2766097 N-[2-(4-甲基苯基)-4,6-二氢噻吩并[3,4-c]嘧啶-3-基]-4-苯基苯甲酰胺 CAS No. 396722-58-0](/img/structure/B2766097.png)

N-[2-(4-甲基苯基)-4,6-二氢噻吩并[3,4-c]嘧啶-3-基]-4-苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

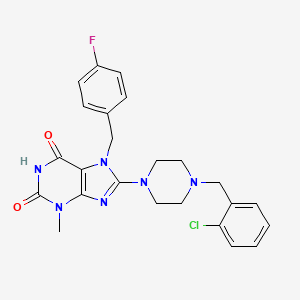

“N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide” is a chemical compound that has been studied for its potential pharmacological effects . It is part of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives .

Synthesis Analysis

The synthesis of this compound involves multi-step chemical reactions . In one study, celecoxib analogs containing an amino or methylamino group were synthesized first . The synthesized compounds were then screened in an intact cell-based assay in vitro and in carrageenan-induced mouse paw edema in vivo .Molecular Structure Analysis

The molecular structure of this compound is complex, with a scaffold moiety anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the introduction of an amino acid to celecoxib analogs containing an amino or methylamino group .科学研究应用

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized compound has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a pharmacophore for developing safe and effective antileishmanial agents.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from this series showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their promise as antimalarial agents.

Molecular Docking Studies

A molecular docking study conducted on Lm-PTR1 (a target enzyme in Leishmania), complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . Understanding the binding interactions at the molecular level can guide drug design efforts.

Synthesis Methods

The compound was successfully synthesized using hydrazine-coupled pyrazoles. Structural verification was done through elemental microanalysis, FTIR, and 1H NMR techniques . These methods contribute to our understanding of its chemical properties.

Fused Pyrazolo-Thiazole Derivatives

Recent advances in pyrazole synthesis include fused pyrazolo-thiazoles. These compounds exhibit diverse pharmacological effects and may have applications beyond antileishmanial and antimalarial activities .

Mechanistic Insights

Researchers have explored the mechanism of synthesis, including deuterium labeling experiments and kinetic studies, shedding light on the reaction pathways leading to pyrazole derivatives .

作用机制

Target of Action

It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities . The specific targets for these activities are yet to be identified.

Mode of Action

This activity was justified by a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological function of the targets.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it might affect the biochemical pathways related to these diseases

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that it might have a significant impact on the cells of these pathogens, leading to their death or inhibition .

未来方向

属性

IUPAC Name |

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3OS/c1-17-7-13-21(14-8-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZFTMFQMWCUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)

![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)

![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)

![4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2766031.png)

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)